molecular formula C8H10IN3 B1654405 1,3-Dimethylbenzotriazolium iodide CAS No. 22713-35-5

1,3-Dimethylbenzotriazolium iodide

Cat. No.: B1654405
CAS No.: 22713-35-5
M. Wt: 275.09 g/mol
InChI Key: PREKKAGLNLTYPX-UHFFFAOYSA-M
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Description

1,3-Dimethylbenzotriazolium iodide is a cationic salt with the molecular formula C9H11IN2. It is a derivative of benzotriazole, where the nitrogen atoms at positions 1 and 3 are methylated, and the compound is paired with an iodide anion. This compound is known for its stability and reactivity, making it useful in various chemical applications, particularly in organic electronics and as a precursor for other chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylbenzotriazolium iodide can be synthesized through the methylation of benzotriazole using methyl iodide. The reaction typically involves the following steps:

  • Dissolve benzotriazole in a suitable solvent such as acetonitrile.
  • Add methyl iodide to the solution.
  • Heat the mixture under reflux conditions for several hours.
  • Cool the reaction mixture and precipitate the product by adding a non-solvent like diethyl ether.
  • Filter and purify the product by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbenzotriazolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-Dimethylbenzotriazolium iodide involves its interaction with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is attributed to the presence of the positively charged nitrogen atoms, which facilitate nucleophilic attacks. In organic electronics, its role as an n-type dopant involves the transfer of electrons, enhancing the conductivity of the materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethylbenzotriazolium iodide is unique due to its specific structure, which imparts stability and reactivity. Its ability to undergo various nucleophilic substitution and addition reactions distinguishes it from other similar compounds. Additionally, its application in organic electronics as an n-type dopant highlights its significance in enhancing the performance of electronic devices .

Properties

IUPAC Name

1,3-dimethylbenzotriazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N3.HI/c1-10-7-5-3-4-6-8(7)11(2)9-10;/h3-6H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREKKAGLNLTYPX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=N1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945391
Record name 1,3-Dimethyl-1H-benzotriazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22713-35-5
Record name 3H-Benzotriazolium, 1,3-dimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022713355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethyl-1H-benzotriazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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